molecular formula C14H19NO4 B1307389 N-[(benzyloxy)carbonyl]-3-methylvaline CAS No. 68222-59-3

N-[(benzyloxy)carbonyl]-3-methylvaline

Cat. No.: B1307389
CAS No.: 68222-59-3
M. Wt: 265.3 g/mol
InChI Key: NSVNKQLSGGKNKB-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]-3-methylvaline is a chemical compound with the molecular formula C14H19NO4 and a molar mass of 265.3 g/mol . It is also known as 3-methyl-N-[(phenylmethoxy)carbonyl]valine. This compound is a derivative of valine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzyloxy)carbonyl]-3-methylvaline typically involves the protection of the amino group of 3-methylvaline using benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane . The reaction conditions are generally mild, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-3-methylvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction removes the benzyloxycarbonyl group to yield the free amine .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-3-methylvaline has several applications in scientific research:

Properties

IUPAC Name

3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392148
Record name 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68222-59-3
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68222-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]
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Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)c1ccc(N)c(Cl)c1)C(C)(C)C
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reactant
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CC(C)(C)OC(=O)C1CCCN1C(=O)C(NC(=O)OCc1ccccc1)C(C)(C)C
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of L-tert-leucine (1) (50.0 g, 38.0 mmol) and NaHCO3 (96.0 g, 114 mmol) in ice (500 g) and water (500 ml) was added benzyl chloroformate (65.0 ml, 74.0 mmol) and the reaction stirred at 0° C. for 3 hours then at room temperature for 18 hours. 0.1N Na2CO3 was added until the oily layer dissolved and the solution was washed with 10% EtOAc in hexanes (2×500 ml). The iced aqueous phase was acidified to pH 1 using 12N HCl then extracted using EtOAc (3×350 ml). The combined organic extracts were dried over Na2SO4, filtered and evaporated to give the title compound as a colorless oil (82.4 g, 81.5% yield):
Quantity
50 g
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reactant
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96 g
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reactant
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65 mL
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reactant
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[Compound]
Name
ice
Quantity
500 g
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solvent
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500 mL
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0 (± 1) mol
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Yield
81.5%

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